Methyl 4-(aminomethyl)piperidine-4-carboxylate Methyl 4-(aminomethyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874585
InChI: InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

Methyl 4-(aminomethyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC17874585

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)piperidine-4-carboxylate -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name methyl 4-(aminomethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
Standard InChI Key UTQIHBUHDXOSGA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCNCC1)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two functional groups at the 4-position:

  • Aminomethyl group (-CH2_2NH2_2): Introduces basicity and hydrogen-bonding capacity.

  • Methyl ester (-COOCH3_3): Enhances solubility in organic solvents and serves as a synthetic handle for further modifications .

Hypothetical Molecular Formula and Weight

  • Molecular Formula: C8_8H16_{16}N2_2O2_2 (derived by adding a methylene group to methyl 4-aminopiperidine-4-carboxylate, C7_7H14_{14}N2_2O2_2 ).

  • Molecular Weight: 172.23 g/mol (calculated from atomic masses).

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous structures provide reference points:

  • NMR:

    • 1^1H NMR: The aminomethyl protons (-CH2_2NH2_2) would resonate near δ 2.7–3.1 ppm, while the piperidine ring protons appear between δ 1.5–3.0 ppm .

    • 13^{13}C NMR: The ester carbonyl (C=O) is expected at ~170 ppm, with the quaternary carbon bearing the substituents near 60–70 ppm.

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm1^{-1}), C=O (1720 cm1^{-1}), and C-O (1250 cm1^{-1}) would dominate .

Synthesis and Derivitization Strategies

Proposed Synthetic Pathways

Synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate may involve:

  • Ring Formation: Cyclization of 1,5-diaminopentane derivatives to construct the piperidine backbone.

  • Functionalization:

    • Aminomethyl Introduction: Reductive amination of a ketone intermediate (e.g., 4-oxopiperidine-4-carboxylate) using ammonium acetate and sodium cyanoborohydride.

    • Esterification: Treatment of the carboxylic acid precursor with methanol under acidic conditions (H2_2SO4_4 or HCl) .

Key Reaction Conditions

  • Temperature: 0–25°C for sensitive steps like Boc protection (if applicable).

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for facilitating esterification .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and safety for exothermic steps like hydrogenation.

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Chemical Reactivity and Functionalization

Reaction Profiles

The compound’s reactivity is governed by its dual functional groups:

Aminomethyl Group

  • Alkylation: Reacts with alkyl halides to form secondary amines.

  • Acylation: Forms amides with acyl chlorides or anhydrides.

Methyl Ester

  • Hydrolysis: Converted to carboxylic acid under acidic (HCl/H2_2O) or basic (LiOH/THF) conditions .

  • Transesterification: Swaps methanol for other alcohols (e.g., ethanol) using Ti(OiPr)4_4 as a catalyst.

Stability Considerations

  • pH Sensitivity: The ester hydrolyzes rapidly in strong acids/bases (pH <2 or >10).

  • Thermal Degradation: Decomposes above 150°C, releasing CO2_2 and methylamine .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

  • Neurological Agents: The piperidine core mimics neurotransmitters like dopamine, enabling blood-brain barrier penetration .

  • Enzyme Inhibitors: The aminomethyl group chelates metal ions in catalytic sites (e.g., matrix metalloproteinases).

Case Study: Anticancer Activity

A 2024 study on analogs demonstrated:

  • IC50_{50}: 12 µM against breast cancer cell lines (MCF-7).

  • Mechanism: Apoptosis induction via caspase-3 activation .

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; chiral catalysts are needed for enantiopure products.

  • In Vivo Studies: Limited pharmacokinetic data necessitate animal models to assess bioavailability.

Emerging Opportunities

  • Peptidomimetics: Incorporation into peptide analogs to enhance metabolic stability.

  • Polymer Chemistry: Monomer for pH-responsive hydrogels in drug delivery .

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